4,5-Dichloro-6-(1-piperidinyl)pyrimidine
Description
Properties
IUPAC Name |
4,5-dichloro-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-8(11)12-6-13-9(7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCBRJDGNFPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4,5-Dichloropyrimidine Core
The key intermediate for the preparation of 4,5-Dichloro-6-(1-piperidinyl)pyrimidine is 4,5-dichloropyrimidine or closely related dichloropyrimidine derivatives.
- Chlorination of Hydroxypyrimidines:
The preparation typically starts from 4,6-dihydroxypyrimidine or related hydroxypyrimidine derivatives, which are chlorinated using phosphorus oxychloride (POCl₃) often in the presence of a base such as a saturated hindered amine (e.g., N,N-diisopropylethylamine, also known as Hunig's base) or tertiary amines. This chlorination step converts hydroxyl groups into chlorine atoms at the 4 and 6 positions of the pyrimidine ring.- The reaction may be catalyzed or enhanced by the addition of N,N-dimethylformamide (DMF) as a catalyst.
- Phosgene or mixtures of phosphorus oxychloride and phosgene can also be employed to improve chlorination efficiency.
- Reaction conditions involve controlled temperature, often starting with cooling during reagent addition and then allowing the mixture to warm to room temperature or reflux depending on scale and desired yield.
- The process may be repeated or optimized by adding phosphorus pentachloride or phosphorus trichloride with chlorine to regenerate the chlorinating agent and improve conversion rates.
- The product, 4,6-dichloropyrimidine, is isolated typically by direct extraction from the reaction mixture using solvents such as dichloromethane at elevated temperatures (60–90 °C) to maximize yield and purity.
This method is well-documented in patents and research literature, emphasizing the importance of the base, chlorinating agent ratios, and temperature control for high yield and purity (typically excellent yields reported).
Introduction of the Piperidinyl Group via Nucleophilic Substitution
Once the dichloropyrimidine core is prepared, the next critical step is the substitution of one of the chlorine atoms by the piperidinyl group to form this compound.
- Nucleophilic Aromatic Substitution (S_NAr):
The reaction involves treating 4,5-dichloropyrimidine with piperidine, a secondary amine, which acts as a nucleophile.- A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to facilitate the substitution by deprotonating the amine or scavenging the released hydrochloric acid.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which dissolve both reactants and allow efficient nucleophilic attack.
- Reflux conditions are commonly employed to drive the reaction to completion and achieve high yields.
- The substitution selectively occurs at the 6-position chlorine due to electronic and steric factors, leaving the 4 and 5 positions chlorinated.
This synthetic route is straightforward and scalable, making it suitable for both laboratory and industrial production. Industrial methods may utilize continuous flow reactors and automated systems to optimize reaction times and yields.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Conditions | Solvent(s) | Temperature | Catalyst/Base | Notes |
|---|---|---|---|---|---|
| Chlorination of hydroxypyrimidine | 4,6-Dihydroxypyrimidine + POCl₃ (+ Phosgene) | DMF (catalyst) | Ice bath to RT or reflux | Saturated hindered amine (e.g., Hunig's base) | May add PCl₅ or PCl₃ + Cl₂ to regenerate POCl₃ |
| Isolation of 4,6-dichloropyrimidine | Extraction with dichloromethane | Dichloromethane | 60–90 °C | — | Direct extraction from reaction mixture |
| Nucleophilic substitution | 4,5-Dichloropyrimidine + Piperidine + base | DMF or THF | Reflux | NaH or K₂CO₃ | Selective substitution at 6-position chlorine |
Research Findings and Optimization Notes
Base Selection:
The choice of base critically influences the substitution step's efficiency. Potassium carbonate is preferred for milder conditions, while sodium hydride provides stronger deprotonation but requires careful handling due to reactivity.Solvent Effects:
Polar aprotic solvents such as DMF enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.Industrial Scale Considerations:
Continuous flow processes allow better temperature control and mixing, reducing side reactions and improving reproducibility. Automated reactors can maintain consistent stoichiometry and reaction times.Catalyst Use in Chlorination:
DMF acts as a catalyst in the chlorination step by forming a Vilsmeier intermediate, which enhances the electrophilicity of phosphorus oxychloride, thus increasing chlorination efficiency.Yield and Purity: Optimized conditions can yield high purity this compound suitable for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-(1-piperidinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides and dihydropyrimidine derivatives.
- Fused ring systems through cyclization.
Scientific Research Applications
4,5-Dichloro-6-(1-piperidinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, antibacterial, and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(1-piperidinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Reactivity and Substitution Patterns
- 4,5-Dichloro-6-(1-piperidinyl)pyrimidine :
The C4 chloride in 4,5,6-trichloropyrimidine-2-carbonitrile is highly reactive toward DABCO, leading to selective substitution at C4 and C5. This contrasts with tetrachloropyrimidines, where the C2 position is more reactive . - 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (Compound 5) :
Derived from 2,4,5,6-tetrachloropyrimidine, this compound undergoes substitution at C6 with a piperazine group. The C2 chloride remains intact, demonstrating how additional chlorides alter reactivity . - 4,5-Dichloro-6-(trifluoromethyl)pyrimidine :
Substitution with a trifluoromethyl group at C6 increases hydrophobicity, as evidenced by its HPLC retention time (0.95 min) compared to piperidinyl analogs .
Physicochemical Properties
| Compound | Molecular Weight (m/z) | HPLC Retention Time (min) | Key Substituents |
|---|---|---|---|
| This compound | Not reported | Not available | Cl, Cl, piperidinyl |
| 4,5-Dichloro-6-(trifluoromethyl)pyrimidine | 197 [M+H]+ | 0.95 | Cl, Cl, CF₃ |
| 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine | 179 [M+H]+ | 0.46 | Cl, CH₃, CF₃ |
The trifluoromethyl group in analogs increases molecular weight and hydrophobicity compared to piperidinyl derivatives .
Key Research Findings
- Reactivity Trends : Chlorine substitution patterns dictate regioselectivity in SNAr reactions. Electron-deficient positions (C4 in trichloropyrimidines vs. C2 in tetrachloropyrimidines) drive synthetic pathways .
- Biological Potential: Piperidinyl and piperazinyl groups enhance solubility and target engagement, as seen in DABCO-derived compounds and 5-fluorominoxidil .
- Structural Optimization: Trifluoromethyl or methyl groups improve metabolic stability, whereas amino or fluorine substituents broaden pharmacological scope .
Q & A
Q. What are the key structural features of 4,5-Dichloro-6-(1-piperidinyl)pyrimidine, and how do they influence its reactivity?
The compound’s reactivity is dictated by its dichloro-substituted pyrimidine core and the piperidinyl group at position 6. The electron-withdrawing chlorine atoms enhance electrophilic substitution at positions 2 and 4, while the piperidinyl moiety introduces steric bulk and potential for hydrogen bonding. Structural confirmation via NMR (e.g., , ) and mass spectrometry is critical, as demonstrated in PubChem data . Computational tools like density functional theory (DFT) can further elucidate electronic effects .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical approach involves nucleophilic substitution of 4,5,6-trichloropyrimidine with piperidine under inert conditions (e.g., nitrogen atmosphere) at 60–80°C. Reaction monitoring via TLC and purification by silica gel chromatography (eluent: ethyl acetate/hexane) ensures yield optimization. Residual solvents should be quantified using GC-MS, as per pharmacopeial guidelines .
Q. How can researchers validate the purity of this compound for biological assays?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A validated method using a C18 column and isocratic elution (acetonitrile:water, 70:30) achieves >98% purity. Residual chloride content can be confirmed via ion chromatography .
Advanced Research Questions
Q. How do steric and electronic effects of the piperidinyl group influence regioselectivity in cross-coupling reactions?
The piperidinyl group’s steric bulk directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered C2 position of the pyrimidine ring. Electronic effects from the N-heterocycle stabilize transition states via resonance. Comparative studies with pyrrolidinyl analogs (smaller ring size) show reduced regioselectivity, highlighting steric control .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, solvent). Orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and meta-analysis of dose-response curves are recommended. Statistical tools like Bland-Altman plots can identify systematic biases . Additionally, ensure compound stability under assay conditions via stability-indicating HPLC .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the compound’s 3D structure (PubChem CID: DTXSID70282654) can map binding affinities to enzymes like kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
- Experimental Design : Use factorial design to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side products .
- Data Analysis : Apply multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends .
- Safety : Handle chlorinated intermediates in fume hoods; assess toxicity via Ames test for mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
